molecular formula C15H26N4OS B7532944 1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea

1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea

Cat. No.: B7532944
M. Wt: 310.5 g/mol
InChI Key: BQKSZQQVMJSJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea is a chemical compound with potential applications in scientific research. It is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea is a selective inhibitor of CK2, which is a serine/threonine protein kinase involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting CK2, this compound disrupts the signaling pathways that promote cell survival and proliferation, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific cell type and the concentration used. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neuronal cells, it has been studied for its potential neuroprotective effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of 1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea is its selectivity for CK2, which allows for specific inhibition of this protein kinase without affecting other signaling pathways. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, a limitation of this compound is its low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for research on 1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Additionally, further research is needed to fully understand the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Finally, the development of more water-soluble analogs of this compound could improve its usefulness in experimental settings.

Synthesis Methods

The synthesis of 1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea involves several steps, starting from commercially available reagents. The key step is the reaction between 1-methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea and 1,3-dibromopropane, followed by a cyclization reaction with sodium hydroxide and thionyl chloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea has been used in various scientific research studies, particularly in the field of cancer research. CK2 is overexpressed in many types of cancer, and its inhibition by this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

1-methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4OS/c1-14(2)6-11(7-15(3,4)18-14)17-13(20)19(5)8-12-9-21-10-16-12/h9-11,18H,6-8H2,1-5H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKSZQQVMJSJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)N(C)CC2=CSC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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